![molecular formula C26H26N4O2 B2483066 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine CAS No. 1252850-92-2](/img/structure/B2483066.png)
1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route is the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid. The newly synthesized pyrazoline derivatives are characterized using elemental analysis, FT-IR, 1H NMR, 13C {1H} NMR, and mass spectral analysis .
Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Additionally, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring. Oxidative degradation of alkyl side chains is also possible .
Scientific Research Applications
- Several studies have investigated the anticancer potential of this compound. It was synthesized as a pyrazole hybrid chalcone conjugate and evaluated against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines.
- Another study explored derivatives of this compound for EGFR kinase inhibition. These derivatives were designed, synthesized, and evaluated against human cancer cell lines (e.g., MCF-7, A549, HCT-116, SiHa).
- Newly synthesized compounds derived from this molecule were screened for antifungal activity . They exhibited fungistatic effects against various yeast and filamentous fungal pathogens.
- In a different context, the synthesis of 1- involved a halogen exchange reaction. Researchers studied the effects of solvents and ligands to optimize the reaction conditions.
Anticancer Properties
EGFR Kinase Inhibition
Antifungal Activity
Halogen Exchange Reaction Optimization
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which includes four members: ErbB‐1/EGFR, ErbB‐2/HER‐2/neu, ErbB‐3/HER‐3, and ErbB‐4/HER‐4 . These receptors play crucial roles in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation .
Mode of Action
The compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition is achieved through the compound binding to the hinge region of the ATP binding site of EGFR Kinase . This interaction disrupts the normal function of the receptor, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of EGFR-TK affects several biochemical pathways. EGFR-TK controls several cellular processes, and its overexpression can lead to cancer . By inhibiting EGFR-TK, the compound disrupts these processes, potentially slowing or stopping the progression of cancer .
Pharmacokinetics
This suggests that the compound may have different bioavailability profiles depending on the route of administration .
Result of Action
The result of the compound’s action is a potent anticancer activity against various human cancer cell lines . For example, one study found that the compound showed the most potent anticancer activity against all tested cancer cell lines, with an IC50 range of 1.82 to 5.55 μM . Furthermore, the compound also induced apoptosis in cancer cells .
properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-3-7-21(8-4-1)20-31-24-13-11-22(12-14-24)26-27-25(32-28-26)19-29-15-17-30(18-16-29)23-9-5-2-6-10-23/h1-14H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQZLFYLSOQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.